4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid
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Overview
Description
4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl derivatives .
Scientific Research Applications
4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethenyl linkage allows for conjugation with other molecules, facilitating its incorporation into larger chemical structures .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications .
Properties
Molecular Formula |
C16H11F3O2 |
---|---|
Molecular Weight |
292.25 g/mol |
IUPAC Name |
4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzoic acid |
InChI |
InChI=1S/C16H11F3O2/c17-16(18,19)14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(20)21/h1-10H,(H,20,21)/b2-1+ |
InChI Key |
RQJHTCFTSGSQHL-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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